4-Chloro-2,3-difluorophenol
Overview
Description
4-Chloro-2,3-difluorophenol is a chemical compound that belongs to the phenol class of organic compounds. It is a white to yellowish crystalline low melting solid .
Synthesis Analysis
The synthesis of 4-Chloro-2,3-difluorophenol involves several steps. For instance, the synthesis of a similar compound, 2-chloro-3,5-difluorophenol, has been reported to involve bromination, Sandmeyer reaction, Grignard reaction, and esterification .Molecular Structure Analysis
The molecular formula of 4-Chloro-2,3-difluorophenol is C6H3ClF2O. Its average mass is 164.537 Da and its monoisotopic mass is 163.984055 Da .Physical And Chemical Properties Analysis
4-Chloro-2,3-difluorophenol is a white to yellowish crystalline low melting solid . Its molecular formula is C6H3ClF2O, and its average mass is 164.537 Da .Scientific Research Applications
Regioexhaustive Functionalization
A study by Marzi, Gorecka, and Schlosser (2004) explored the regioexhaustive functionalization of various difluorophenols, including 2,3-difluorophenol, into di- or trifluorinated hydroxybenzoic acids through organometallic intermediates. This process demonstrates the versatility of difluorophenols in synthesizing complex organic compounds by selectively positioning metal atoms adjacent to oxygen or fluorine sites, showcasing the potential of 4-Chloro-2,3-difluorophenol in diversity-oriented synthesis (Marzi, Gorecka, & Schlosser, 2004).
Molecular Conformation Studies
Research on 1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea by Yan et al. (2007) detailed the molecular conformation of a compound involving 2,3-difluorophenol derivatives. This study provided insights into the structural behavior of chloro and difluorophenyl rings, which could inform the design of new chemical entities with optimized properties (Yan et al., 2007).
Halogen Stabilization in Silylium Ions
Romanato et al. (2010) investigated the intramolecular halogen stabilization of silylium ions, demonstrating how fluorines from difluorophenyl groups coordinate to silyl cations, affecting the exchange dynamics. This research contributes to understanding the electronic effects of difluorophenyl substituents in organosilicon chemistry (Romanato et al., 2010).
Environmental Remediation
A study on the sonochemical degradation of aromatic organic pollutants, including chlorophenols, by Goskonda et al. (2002) highlighted the potential of using ultrasonic irradiation to mineralize pollutants like 4-chlorophenol in water. This research underscores the environmental applications of 4-Chloro-2,3-difluorophenol in degrading toxic compounds through advanced oxidation processes (Goskonda, Catallo, & Junk, 2002).
Catalytic Processes
The development of a practical enzymatic process for preparing chiral intermediates for drug synthesis, as discussed by Guo et al. (2017), illustrates the role of 4-Chloro-2,3-difluorophenol derivatives in pharmaceutical manufacturing. This study emphasizes the green and efficient synthesis of key intermediates, contributing to sustainable chemical processes (Guo et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4-chloro-2,3-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLUXBQZVNQLTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3-difluorophenol | |
CAS RN |
1261634-63-2 | |
Record name | 4-chloro-2,3-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.